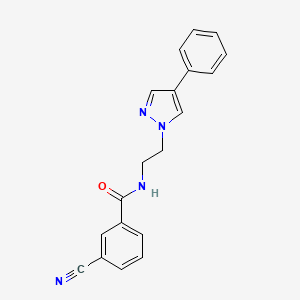

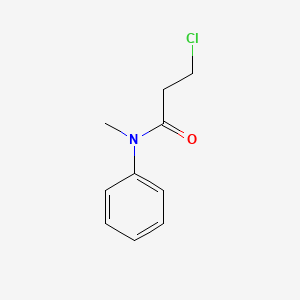

3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

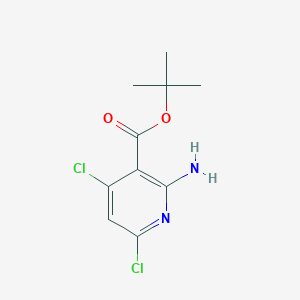

“3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is a compound that belongs to the pyrazole class . Pyrazoles are a type of organic compound with a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is characterized by a pyrazole nucleus, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds, including “3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide”, are known for their reactivity and are frequently used as scaffolds in the synthesis of bioactive chemicals .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral Agents

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses, suggesting that our compound could be explored for its potential as an antiviral agent.

Agricultural Chemistry: Insecticides

In the agricultural sector, pyrazole derivatives have been designed to target insect ryanodine receptors, which are promising targets for novel insecticides . Compounds similar to “3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” have demonstrated moderate to high insecticidal activities, indicating its potential use in protecting crops from pests.

Biotechnology: Receptor Studies

The compound’s ability to interact with biological receptors can be harnessed in biotechnology for the development of new insecticides targeting specific receptors in pests, as evidenced by molecular docking studies . This application is crucial for creating more targeted and environmentally friendly pest control methods.

Material Science: Organic Synthesis

While direct applications in material science are not explicitly mentioned, the structural features of the compound suggest potential utility in organic synthesis, which could lead to the development of new materials with unique properties .

Environmental Impact: Ecotoxicology

Considering its use as an insecticide, it’s important to assess the environmental impact of such compounds. Studies on similar substances can provide insights into the ecotoxicological effects and guide the development of compounds with minimal environmental impact .

Pharmaceutical Development: Cancer Research

Compounds with the indole and pyrazole moieties have been investigated for their anticancer properties . The compound could be a candidate for further research in this area, particularly in the development of tyrosine kinase inhibitors, which are a class of drugs used in cancer treatment .

Drug Discovery: Modulation of Biological Pathways

The structural complexity of “3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” allows for high-affinity binding to multiple receptors, which can be exploited in drug discovery to modulate various biological pathways .

Synthetic Chemistry: Heterocyclic Compound Synthesis

The compound’s structure is conducive to the synthesis of heterocyclic compounds, which are a staple in medicinal chemistry due to their diverse biological activities .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to target various receptors and enzymes, including the ryanodine receptor (ryr) in insects . The RyR is a promising target for the development of novel insecticides .

Mode of Action

Molecular docking studies suggest that similar compounds may act as activators of the insect ryr . Activating this receptor could disrupt calcium ion balance within the insect’s cells, leading to various downstream effects.

Result of Action

Activation of the ryr and disruption of calcium ion balance could potentially lead to paralysis and death in insects .

Action Environment

This compound, like other pyrazole derivatives, shows promise in the development of new drugs due to its potential biological activities .

Direcciones Futuras

The future directions for “3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” and similar compounds could involve further exploration of their potential uses in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential as novel insecticides targeting the ryanodine receptor (RyR) could also be further investigated .

Propiedades

IUPAC Name |

3-cyano-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c20-12-15-5-4-8-17(11-15)19(24)21-9-10-23-14-18(13-22-23)16-6-2-1-3-7-16/h1-8,11,13-14H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZRRAJGIPAPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)

![(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2858306.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2858307.png)

![2-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2858308.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858316.png)